molecular formula C12H17NO2 B12980933 (S)-3-Amino-6-phenylhexanoic acid

(S)-3-Amino-6-phenylhexanoic acid

Cat. No.: B12980933
M. Wt: 207.27 g/mol
InChI Key: KPJNDHVABVUHPG-NSHDSACASA-N
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Description

(S)-3-Amino-6-phenylhexanoic acid is a chiral amino acid derivative characterized by a six-carbon backbone with an amino group at the third position and a phenyl substituent at the terminal carbon (position 6). Its stereochemistry at the third carbon (S-configuration) plays a critical role in its biochemical interactions, particularly in receptor binding and enzymatic processes. Its structural features—such as the hydrophobic phenyl group and the polar amino acid moiety—suggest applications in targeting biomolecules with both lipophilic and hydrophilic binding pockets .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(3S)-3-amino-6-phenylhexanoic acid

InChI

InChI=1S/C12H17NO2/c13-11(9-12(14)15)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,13H2,(H,14,15)/t11-/m0/s1

InChI Key

KPJNDHVABVUHPG-NSHDSACASA-N

Isomeric SMILES

C1=CC=C(C=C1)CCC[C@@H](CC(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CCCC(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Asymmetric Catalytic Hydrogenation

One of the most common and effective methods for preparing (S)-3-Amino-6-phenylhexanoic acid involves asymmetric hydrogenation of suitable precursors, such as substituted hexanoic acid derivatives or protected amino acid intermediates. This method employs chiral catalysts, typically rhodium or ruthenium complexes coordinated with chiral ligands, to induce stereoselectivity.

  • Reaction Conditions: Hydrogen gas under elevated pressure (often 20–60 psi), temperatures ranging from ambient to moderate heat (25–80 °C), and solvents such as methanol or ethanol are commonly used to facilitate the reaction.
  • Outcome: High enantiomeric excess (ee) of the (S)-enantiomer is achievable, with yields often exceeding 80%.

Multi-Step Organic Synthesis Using Chiral Auxiliaries

Another approach involves multi-step synthesis starting from achiral or racemic precursors, where chiral auxiliaries or protecting groups are introduced to control stereochemistry during key transformations such as alkylation, amination, and deprotection.

  • Typical Steps:
    • Preparation of a protected amino acid derivative.
    • Alkylation at the 6-position with a phenyl-containing electrophile.
    • Deprotection and purification to yield the target amino acid.
  • Advantages: Allows precise control over stereochemistry and functional group compatibility.
  • Challenges: Requires careful optimization of each step to maintain stereochemical integrity and overall yield.

Protection-Modification-Hydrogenation Strategy

Inspired by methods used for related amino acids such as 6-aminocaproic acid, a protection-modification-hydrogenation sequence can be adapted:

  • Hydrolysis: Starting from lactam precursors, hydrolysis under acidic or basic conditions generates amino acid intermediates.
  • Modification: Reaction with solubility-regulating agents (e.g., benzyl chloroformate derivatives) to form protected intermediates with reduced water solubility.
  • Separation: Extraction and purification of intermediates using organic solvents.
  • Hydrogenation: Catalytic hydrogenation (e.g., Pd(OH)2/C or Pd/C catalysts) under mild conditions (20–50 °C, 50–60 psi H2) to remove protecting groups and yield the free amino acid with high purity (>99.9%).

This method avoids toxic reagents and column chromatography, making it suitable for large-scale pharmaceutical production.

Comparative Data Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Yield (%) Enantiomeric Purity Advantages Limitations
Asymmetric Hydrogenation Rh or Ru chiral catalysts, H2 gas 20–60 psi H2, 25–80 °C, MeOH 80–90 >95% ee High stereoselectivity, scalable Requires expensive catalysts
Multi-step with Chiral Auxiliaries Protected amino acid derivatives Multiple steps, various solvents 60–75 High Precise stereochemical control Complex, time-consuming
Nickel-Catalyzed Cross-Coupling Ni(0), 2,2'-bipyridine, Zn, DMAc 80 °C, 12 h 84 Not specified Efficient phenyl introduction Requires glove box, sensitive reagents
Protection-Modification-Hydrogenation Benzyl chloroformate derivatives, Pd(OH)2/C 20–50 °C, 50–60 psi H2 55–70 >99.9% purity Low toxicity, no chromatography Moderate yield, multi-step

Research Findings and Analysis

  • Stereochemical Control: The use of chiral catalysts or auxiliaries is essential to obtain the (S)-enantiomer with high optical purity, which is critical for biological activity and further synthetic applications.
  • Catalyst Efficiency: Rhodium and ruthenium catalysts provide excellent enantioselectivity but are costly; nickel-catalyzed methods offer cost advantages but may require more stringent handling conditions.
  • Purification Techniques: Crystallization and chromatographic methods are employed to achieve high purity, with recent advances favoring crystallization to avoid chromatography in industrial settings.
  • Scalability: Protection-modification-hydrogenation methods have been demonstrated to be scalable for pharmaceutical-grade production, balancing purity, yield, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-6-phenylhexanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(S)-3-Amino-6-phenylhexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-Amino-6-phenylhexanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: It can interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: The compound may modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share partial structural homology with (S)-3-Amino-6-phenylhexanoic acid but differ in substituent positions, functional groups, or stereochemistry, leading to distinct physicochemical and biological properties.

Table 1: Key Structural and Functional Comparisons
Compound Name Key Functional Groups Structural Differences vs. Target Compound Biological/Physicochemical Notes References
(4S,5S)-5-Amino-4-hydroxy-6-phenylhexanoic acid Amino, hydroxyl, phenyl, carboxylic acid Hydroxyl group at C4; amino group at C5 (vs. C3) Increased polarity may enhance solubility; unknown bioactivity
(S)-(+)-2-Phenylhexanoic acid Phenyl, carboxylic acid Phenyl at C2; lacks amino group Lower polarity; potential as a lipophilic scaffold
(R)-2-Amino-2-phenylacetic acid Amino, phenyl, carboxylic acid Shorter chain (acetic acid); amino at C2 (R-configuration) Stereochemical differences may limit target affinity
(3R)-3-Hydroxy-6-phenylsulfanylhexanoic acid Hydroxyl, phenylsulfanyl, carboxylic acid Hydroxyl at C3 (R-configuration); sulfur substituent Sulfur introduces electronegativity; stereochemistry alters binding

Physicochemical Properties

  • Stereochemical Impact: The R-configuration in (3R)-3-hydroxy-6-phenylsulfanylhexanoic acid may hinder binding to enantioselective targets, underscoring the importance of the S-configuration in the parent compound .

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